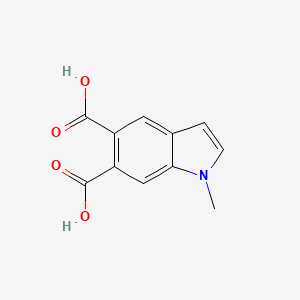![molecular formula C11H10N2O4 B12901504 3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate](/img/structure/B12901504.png)
3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate is a heterocyclic compound that features a furo[2,3-c]pyridazine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the furo[2,3-c]pyridazine ring system, which contains both oxygen and nitrogen heteroatoms, imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a furo[2,3-c]pyridazine derivative with a butyl ester in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like sodium methoxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the furo[2,3-c]pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the furo[2,3-c]pyridazine ring .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown promise in biological assays for its potential antimicrobial and anticancer activities.
Medicine: The compound is being investigated for its potential use in drug development, particularly as an anti-inflammatory and antiplatelet agent.
Industry: It is used in the development of agrochemicals and materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of 3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, its interaction with cellular receptors can modulate signal transduction pathways, contributing to its therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position.
Furo[2,3-c]pyridazine: A compound with a fused furan and pyridazine ring system.
Uniqueness
3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate is unique due to the presence of both furan and pyridazine rings, which impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H10N2O4 |
|---|---|
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
3-oxobutyl furo[2,3-c]pyridazine-5-carboxylate |
InChI |
InChI=1S/C11H10N2O4/c1-7(14)3-5-16-11(15)9-6-17-10-8(9)2-4-12-13-10/h2,4,6H,3,5H2,1H3 |
Clave InChI |
PWZIPADFPWRBIR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCOC(=O)C1=COC2=C1C=CN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl-](/img/structure/B12901433.png)
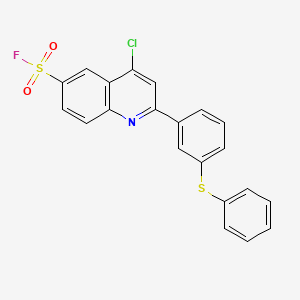
![7-[(4-Methoxyphenyl)sulfanyl]-2,3,5,10-tetrahydroimidazo[2,1-b]quinazoline](/img/structure/B12901440.png)
![2-Chloro-3-iodocyclohepta[b]pyrrole](/img/structure/B12901455.png)

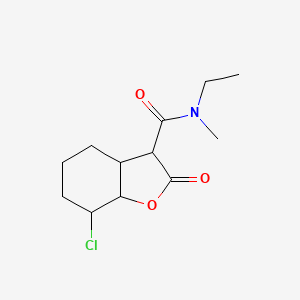
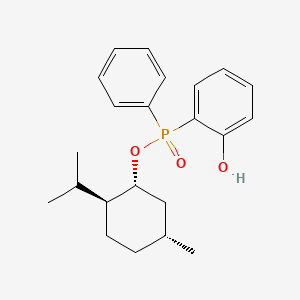
![Furo[2,3-g][2,1]benzoxazole](/img/structure/B12901475.png)

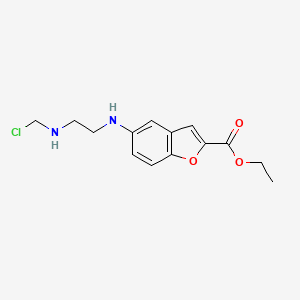
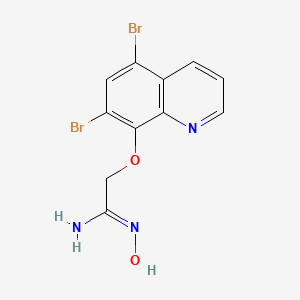
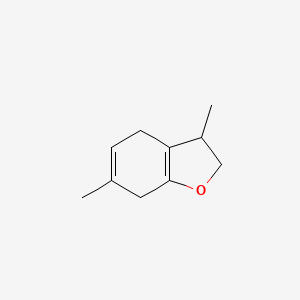
![1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione](/img/structure/B12901516.png)
